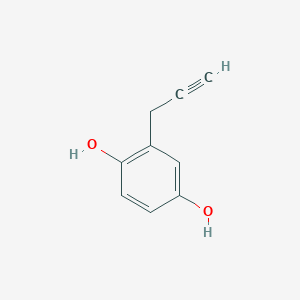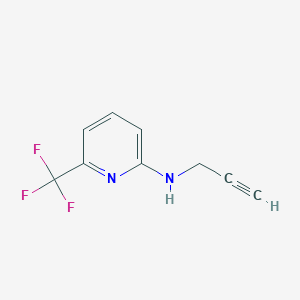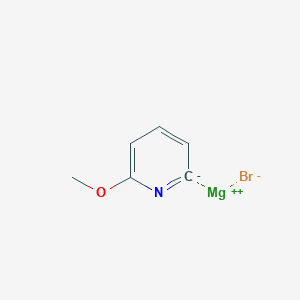
2-(Prop-2-yn-1-yl)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-2-yn-1-yl)benzene-1,4-diol is an organic compound with a benzene ring substituted with a prop-2-yn-1-yl group and two hydroxyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yl)benzene-1,4-diol typically involves the reaction of 2,5-dibromobenzene-1,4-diol with propylene bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide at elevated temperatures (around 105°C) for an extended period (approximately 68 hours). The product is then purified using column chromatography with dichloromethane and petroleum ether as eluents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-2-yn-1-yl)benzene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-(Prop-2-yn-1-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Prop-2-yn-1-yl)benzene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the prop-2-yn-1-yl group can undergo click chemistry reactions, forming stable triazole rings. These interactions can modulate biological pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene: Similar structure but with bromine atoms and prop-2-yn-1-yloxy groups.
4-(Prop-2-yn-1-yl)benzene-1,2-diol: Similar structure but with hydroxyl groups at different positions.
2,5-Bis(prop-2-enyl)benzene-1,4-diol: Similar structure but with prop-2-enyl groups instead of prop-2-yn-1-yl groups
Uniqueness
2-(Prop-2-yn-1-yl)benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both hydroxyl and prop-2-yn-1-yl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.
Propiedades
Número CAS |
918495-59-7 |
|---|---|
Fórmula molecular |
C9H8O2 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
2-prop-2-ynylbenzene-1,4-diol |
InChI |
InChI=1S/C9H8O2/c1-2-3-7-6-8(10)4-5-9(7)11/h1,4-6,10-11H,3H2 |
Clave InChI |
AHUNBVXOOHTTKZ-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=C(C=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B12624689.png)
![3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12624693.png)
![{5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}(piperidin-1-yl)methanone](/img/structure/B12624697.png)


![(1R)-4'-Fluoro-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12624721.png)

![1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B12624734.png)
![5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12624735.png)
![2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12624737.png)
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12624744.png)
![3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]-](/img/structure/B12624749.png)
![3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12624754.png)
![1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate](/img/structure/B12624780.png)
